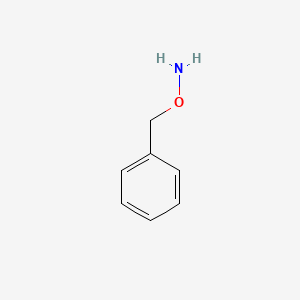

O-Benzylhydroxylamine

Overview

Description

O-Benzylhydroxylamine is an organic compound with the molecular formula C7H9NO. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a benzyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of various pharmaceuticals, natural products, and synthetic intermediates .

Mechanism of Action

Target of Action

O-Benzylhydroxylamine (BHA) is primarily used as a reagent in the synthesis of various organic compounds . It is particularly effective in the preparation of α-hydroxybenzylamines from α-hydroxyketones . The primary targets of BHA are therefore these α-hydroxyketones, which are key intermediates in many biochemical reactions .

Mode of Action

The interaction of BHA with its targets involves the electrophilic amination of the α-hydroxyketones . This reaction results in the formation of α-hydroxybenzylamines . The electrophilic amination is a key step in the synthesis of various nitrogen-containing compounds, which are prevalent in natural products and important pharmaceutical agents .

Biochemical Pathways

The biochemical pathways affected by BHA are those involving the synthesis of nitrogen-containing compounds . These compounds play crucial roles in a wide range of biological processes, including protein folding and stability, cell differentiation and adhesion, signal recognition and transmission, viral entry and bacterial infection, and immune response and regulation .

Result of Action

The result of BHA’s action is the efficient synthesis of α-hydroxybenzylamines from α-hydroxyketones . These α-hydroxybenzylamines are valuable intermediates in the synthesis of various nitrogen-containing compounds . The ability to synthesize these compounds can have significant implications in the fields of medicinal chemistry and drug discovery .

Action Environment

The action of BHA can be influenced by various environmental factors. For instance, BHA is known to be unstable, but it can exist stably in the form of a hydrochloride salt . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of BHA in the synthesis of α-hydroxybenzylamines .

Biochemical Analysis

Biochemical Properties

O-Benzylhydroxylamine plays a crucial role in biochemical reactions, particularly in the tagging and purification of reducing glycans. It interacts with free reducing glycans under mild conditions, enabling their detection and purification through high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis . The interaction between this compound and reducing glycans involves the formation of glycan–this compound conjugates, which can be separated and characterized using multidimensional HPLC and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) . The cleavable nature of the this compound tag allows for the efficient regeneration of free reducing glycans with minimal impact on their structural integrity .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those involving glycosylation. Glycosylation is a critical post-translational modification that affects protein folding, stability, cell differentiation, adhesion, signal recognition, and transmission . By tagging reducing glycans, this compound facilitates the study of these processes, allowing researchers to better understand the role of glycosylation in cellular function. Additionally, the use of this compound in glycan analysis can provide insights into cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with reducing glycans to form stable conjugates. This interaction is facilitated by the mild conditions under which this compound reacts with glycans, allowing for efficient tagging and subsequent purification . The cleavable nature of the this compound tag is achieved through palladium-on-carbon (Pd/C)-catalyzed hydrogenation, which removes the tag without affecting the glycan structure . This mechanism ensures that the tagged glycans can be accurately analyzed and characterized, providing valuable information on their biochemical properties and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under mild conditions, allowing for its effective use in glycan tagging and purification . Long-term studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive compounds. These factors can affect the efficiency of glycan tagging and the subsequent analysis of the tagged glycans.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage used. Studies have shown that low to moderate doses of this compound are generally well-tolerated and effective in tagging reducing glycans for analysis . High doses of this compound can lead to toxic or adverse effects, including potential disruptions in glycosylation processes and cellular function. It is important to carefully control the dosage of this compound in animal studies to avoid these adverse effects and ensure accurate results.

Metabolic Pathways

This compound is involved in metabolic pathways related to glycosylation and glycan analysis. It interacts with enzymes and cofactors involved in glycan biosynthesis and modification, facilitating the tagging and purification of reducing glycans . The use of this compound in glycan analysis can also provide insights into metabolic flux and metabolite levels, helping researchers understand the dynamics of glycosylation in various biological contexts.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize this compound to specific cellular compartments where glycosylation processes occur . The distribution of this compound within cells can affect its efficiency in tagging reducing glycans and the subsequent analysis of these glycans.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is important for its activity and function in tagging reducing glycans . By understanding the subcellular localization of this compound, researchers can better understand its role in glycosylation processes and its impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Benzylhydroxylamine can be synthesized through several methods. One common method involves the alkylation of hydroxylamine with benzyl halides. For instance, the reaction of hydroxylamine with benzyl chloride in the presence of a base such as sodium hydroxide can yield this compound . Another method involves the reduction of benzyl oxime using reducing agents like sodium borohydride .

Industrial Production Methods: In industrial settings, this compound hydrochloride is often produced by heating a mixture of benzyl chloride and hydroxylamine hydrochloride in an aqueous solution, followed by neutralization with sodium hydroxide and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: O-Benzylhydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzaldehyde oxime.

Reduction: It can be reduced to benzylamine.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Benzyl halides and bases like sodium hydroxide are commonly used.

Major Products Formed:

Oxidation: Benzaldehyde oxime.

Reduction: Benzylamine.

Substitution: Various benzyl derivatives.

Scientific Research Applications

O-Benzylhydroxylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

O-Benzoylhydroxylamine: Similar in structure but with a benzoyl group instead of a benzyl group.

N-Benzylhydroxylamine: Similar but with the nitrogen atom substituted with a benzyl group.

O-Methylhydroxylamine: Similar but with a methyl group instead of a benzyl group.

Uniqueness: O-Benzylhydroxylamine is unique due to its benzyl group, which provides steric hindrance and enhances the stability of reaction intermediates. This makes it particularly useful in selective synthesis and in reactions requiring stable intermediates .

Biological Activity

O-Benzylhydroxylamine (OBHA) is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

This compound is primarily recognized for its role as an antiseptic agent and its potential therapeutic applications. Its structure, characterized by the presence of a hydroxylamine group attached to a benzyl moiety, contributes to its unique biological activities. The compound has been studied extensively for its interactions with various biological targets, including enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has demonstrated that OBHA exhibits significant antimicrobial activity. A study synthesized various oxime derivatives from OBHA, revealing that many of these compounds possess potent antimicrobial properties against a range of pathogens. This suggests that OBHA and its derivatives could be valuable in developing new antimicrobial agents .

Inhibition of Phenylpropanoid Metabolism

OBHA is identified as a potent inhibitor of phenylalanine ammonia-lyase (PAL), an enzyme critical in phenylpropanoid metabolism. This inhibition can affect various physiological processes in plants and microorganisms, potentially leading to applications in agricultural biotechnology for controlling plant growth and development .

QSAR Studies and Lipinski's Rule

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to evaluate the biological importance of OBHA. These studies assess the relationship between chemical structure and biological activity, providing insights into the compound's pharmacokinetic properties. Notably, the compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as adequate lipophilicity (logP = 1.28) and molecular weight (121.12 g/mol) . This compliance suggests that OBHA has good oral bioavailability and can effectively penetrate biological membranes.

Case Study 1: Antiseptic Efficacy

In a controlled laboratory setting, OBHA was tested for its antiseptic properties against common bacterial strains. The results indicated that OBHA exhibited significant bactericidal activity, comparable to traditional antiseptics like phenol. The study highlighted the potential for OBHA to serve as an effective antiseptic in clinical settings .

Case Study 2: Agricultural Applications

A study explored the use of OBHA in agricultural practices, particularly its role in inhibiting PAL activity in crops. By applying OBHA to certain plant species, researchers observed alterations in phenolic compound levels, which are crucial for plant defense mechanisms. This suggests that OBHA could be utilized to manipulate plant metabolic pathways for improved crop resilience .

Table 1: Biological Activities of this compound

| Property | Value |

|---|---|

| Molecular Weight | 121.12 g/mol |

| LogP | 1.28 |

| Molar Volume | 121.12 |

Properties

IUPAC Name |

O-benzylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-9-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEOALKITRFCJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2687-43-6 (hydrochloride) | |

| Record name | Benzyloxyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8073213 | |

| Record name | Hydroxylamine, O-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid; [MSDSonline] | |

| Record name | Benzyloxyamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8002 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

622-33-3 | |

| Record name | O-Benzylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyloxyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of O-Benzylhydroxylamine?

A1: this compound is represented by the molecular formula C7H9NO and has a molecular weight of 123.15 g/mol .

Q2: Is there spectroscopic data available for this compound?

A2: Yes, 1H NMR data in DMSO-d6 + CDCl3 shows peaks at δ 5.17 (s, 2H, CH2), 7.42 (s, 5H, C6H5), and 11 (br, ex NH2) .

Q3: What is the physical state and melting point of this compound hydrochloride?

A3: this compound hydrochloride exists as white flakes and exhibits a melting point ranging from 234-238 °C, often accompanied by sublimation .

Q4: How does this compound react with carbonyl compounds?

A4: this compound acts as a nucleophile, forming oxime ethers with carbonyl compounds under mild conditions. This reaction is particularly useful for derivatizing and stabilizing reactive aldehydes for analysis .

Q5: Can this compound be used in asymmetric synthesis?

A5: Yes, research indicates that this compound participates in Lewis acid-catalyzed asymmetric conjugate additions to α,β-unsaturated compounds like 3-acyloxazolidin-2-ones, yielding chiral β-amino acid precursors with high enantioselectivity , . Similar enantioselective additions have been achieved with samarium iodobinaphtholate as a catalyst .

Q6: Can this compound be utilized in polymer chemistry?

A7: Yes, it facilitates the chemical modification of alkene-carbon monoxide alternating copolymers. For example, it converts carbonyl groups in these copolymers into oxime derivatives, which can be further modified to yield various functionalized polymers .

Q7: What is the role of this compound in studying phenylpropanoid metabolism in plants?

A8: this compound acts as an inhibitor of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway. This inhibition leads to a decrease in lignin content in plant cell walls, demonstrating its potential as a tool for studying plant secondary metabolism , .

Q8: How is this compound employed in the study of branched-chain fatty acids (BCFAs)?

A9: In the analysis of BCFAs, this compound serves as a derivatizing agent for fatty acids. This derivatization enables the identification and profiling of BCFAs, including the less common ones, through mass spectrometry techniques coupled with radical-directed dissociation (RDD) .

Q9: Can this compound be used for the purification of glycans?

A10: Yes, this compound acts as a cleavable tag for isolating and purifying reducing glycans. The BHA tag allows for UV detection during HPLC purification and can be easily removed via palladium-catalyzed hydrogenation, leaving the purified glycans intact .

Q10: What is the significance of this compound in studying hydroxylamine's interaction with heme proteins?

A11: Due to the inherent instability of hydroxylamine, this compound is used as a more stable model compound to investigate how hydroxylamine interacts with heme proteins and model systems. Research shows that it can reduce ferric heme complexes to their ferrous state, followed by disproportionation to yield bis-ammonia ferrous heme complexes, shedding light on the chemistry of hydroxylamine in biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.